molecular formula C27H23NO3 B13125941 1-Amino-2-(4-cyclohexylbenzoyl)anthracene-9,10-dione CAS No. 89868-44-0

1-Amino-2-(4-cyclohexylbenzoyl)anthracene-9,10-dione

Cat. No.: B13125941
CAS No.: 89868-44-0
M. Wt: 409.5 g/mol
InChI Key: LBOZKVSEJLKUNR-UHFFFAOYSA-N
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Description

1-Amino-2-(4-cyclohexylbenzoyl)anthracene-9,10-dione is a complex organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and medicinal chemistry. This particular compound is characterized by its unique structure, which includes an amino group, a cyclohexylbenzoyl moiety, and an anthracene-9,10-dione core.

Preparation Methods

The synthesis of 1-Amino-2-(4-cyclohexylbenzoyl)anthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of anthracene derivatives followed by amination. The reaction conditions often require the use of strong acids like AlCl3 as catalysts and solvents such as dichloromethane. Industrial production methods may involve large-scale batch reactors with stringent control over temperature and pressure to ensure high yield and purity .

Chemical Reactions Analysis

1-Amino-2-(4-cyclohexylbenzoyl)anthracene-9,10-dione undergoes various chemical reactions, including:

Scientific Research Applications

1-Amino-2-(4-cyclohexylbenzoyl)anthracene-9,10-dione has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific cellular pathways.

    Industry: It finds applications in the production of dyes and pigments due to its stable chromophore

Mechanism of Action

The mechanism by which 1-Amino-2-(4-cyclohexylbenzoyl)anthracene-9,10-dione exerts its effects involves interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This interaction often involves hydrogen bonding and hydrophobic interactions with the enzyme’s amino acid residues .

Comparison with Similar Compounds

1-Amino-2-(4-cyclohexylbenzoyl)anthracene-9,10-dione can be compared with other anthraquinone derivatives such as:

Properties

CAS No.

89868-44-0

Molecular Formula

C27H23NO3

Molecular Weight

409.5 g/mol

IUPAC Name

1-amino-2-(4-cyclohexylbenzoyl)anthracene-9,10-dione

InChI

InChI=1S/C27H23NO3/c28-24-22(25(29)18-12-10-17(11-13-18)16-6-2-1-3-7-16)15-14-21-23(24)27(31)20-9-5-4-8-19(20)26(21)30/h4-5,8-16H,1-3,6-7,28H2

InChI Key

LBOZKVSEJLKUNR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)C(=O)C3=C(C4=C(C=C3)C(=O)C5=CC=CC=C5C4=O)N

Origin of Product

United States

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